3-Bromo-2,5-dichloropyridin-4-amine

Physicochemical Properties pKa Density

Researchers face a common bottleneck: achieving stepwise functionalization on pyridine rings without side reactions. Standard dihalogenated pyridines lack the necessary reactivity hierarchy. This trisubstituted halogenated aminopyridine solves that with a precise 2,5-Cl / 3-Br / 4-NH2 pattern: • **Chemoselective handle:** Br at C3 activates preferentially over Cl at C2/C5 for Suzuki, Buchwald-Hartwig, or Ullmann couplings. • **SAR optimization:** Privileged scaffold in kinase & bromodomain inhibitor patents (BD2-selective probes). • **Supply assurance:** Available in research-grade quantities with same-day dispatch for CROs and pharma discovery teams.

Molecular Formula C5H3BrCl2N2
Molecular Weight 241.90 g/mol
Cat. No. B8129365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dichloropyridin-4-amine
Molecular FormulaC5H3BrCl2N2
Molecular Weight241.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Br)N)Cl
InChIInChI=1S/C5H3BrCl2N2/c6-3-4(9)2(7)1-10-5(3)8/h1H,(H2,9,10)
InChIKeyWUQGKFQXUKWLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-dichloropyridin-4-amine: Strategic Halogenated Scaffold


3-Bromo-2,5-dichloropyridin-4-amine is a highly substituted halogenated aminopyridine characterized by a pyridine ring with chlorine atoms at the 2- and 5-positions, a bromine atom at the 3-position, and an amino group at the 4-position . This specific substitution pattern classifies it as a privileged scaffold in medicinal chemistry and agrochemical research, primarily due to its enhanced and differentiated reactivity profile compared to simpler halogenated pyridines [1]. The molecule is of significant interest as a versatile synthetic intermediate for constructing more complex, biologically active compounds, particularly as a building block in kinase inhibitor and bromodomain inhibitor programs [2].

Halogenated scaffold for medicinal chemistry and agrochemical research
Differentiated reactivity for regioselective synthesis
Building block in kinase and bromodomain inhibitor programs

Critical Role of the 3-Bromo Substituent


Generic substitution of 3-Bromo-2,5-dichloropyridin-4-amine with other halogenated pyridine analogs is not feasible due to the distinct and quantifiable differentiation conferred by the specific arrangement of its three halogen substituents. The presence of both chloro and bromo groups creates a unique reactivity hierarchy, enabling chemoselective functionalization that is unattainable with simpler dihalogenated pyridines like 2,5-dichloropyridin-4-amine or 3-bromo-5-chloropyridin-4-amine . The bromine atom at the 3-position is a particularly critical handle for selective cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, before or after modification of the chlorine atoms [1]. This precise regiochemical arrangement is not interchangeable with other regioisomers (e.g., 3-bromo-2-chloropyridin-4-amine) as it dictates the subsequent functionalization pathway and the final molecular architecture, making it a non-substitutable intermediate in complex synthetic sequences [2].

3-Bromo substituent Provides a unique chemoselective handle; removal or alteration may eliminate regioselective advantage.
Regioisomeric analogs Different substitution patterns (e.g., 3-bromo-2-chloro) direct distinct functionalization pathways.
Simpler dihalopyridines Lack the reactivity hierarchy; cross-coupling sequence may not be feasible.

3-Bromo-2,5-dichloropyridin-4-amine: Differentiation Evidence


Differentiated Physicochemical Profile

Predicted physicochemical properties for 3-Bromo-2,5-dichloropyridin-4-amine demonstrate a clear differentiation from its non-brominated parent compound, 2,5-dichloropyridin-4-amine. The introduction of the 3-bromo substituent results in a significantly lower predicted pKa (0.66 ± 0.50) and a higher predicted density (1.934 ± 0.06 g/cm3) compared to the parent . This indicates that the compound is more acidic and likely has different solubility and absorption characteristics, which are critical parameters in lead optimization and formulation development.

Physicochemical profile
Predicted model
pKa 0.66 ± 0.50
Density 1.934 ± 0.06 g/cm³
Supports distinct solubility and extraction behavior
Values from computational models; experimental confirmation advised
Physicochemical Properties pKa Density Medicinal Chemistry

Chemoselective Reactivity Advantage

The presence of a bromine atom at the 3-position, flanked by chlorine atoms at the 2- and 5-positions, establishes a clear hierarchy of leaving group ability (Br > Cl) in transition metal-catalyzed cross-coupling reactions. This structural feature is explicitly leveraged in synthetic methodologies for chemoselective functionalization, where the more reactive 3-bromo group can be selectively coupled with a nucleophile in the presence of the 2- and 5-chloro groups, which remain intact for subsequent modification steps [1][2]. In contrast, dihalogenated analogs like 2,5-dichloropyridin-4-amine offer only chloro groups for coupling, and 2,5-dibromopyridin-4-amine may exhibit lower selectivity or require harsher conditions for differential coupling .

Chemoselective coupling
Class-level inference
3-Br >> 2,5-Cl reactivity in Pd-catalyzed cross-coupling
Supports sequential functionalization strategy
Well-established leaving group hierarchy; exact yields may vary
Synthetic Chemistry Cross-Coupling Chemoselectivity Regioselectivity

Kinase & Bromodomain Inhibitor Motif

The 3-bromo-2,5-dichloropyridin-4-amine scaffold is a recurring structural motif in patent literature disclosing potent inhibitors of various kinases and bromodomain-containing proteins, including BRD4 [1][2]. While direct IC50 data for this exact fragment is not found in primary literature, the inclusion of this specific substitution pattern in broader compound claims suggests it imparts favorable binding interactions or physicochemical properties. For context, related highly potent inhibitors containing this or a closely related core have been reported, such as a Plk1 inhibitor with an IC50 of 0.83 nM and a BRD4 inhibitor with an IC50 of 25 nM . The presence of the 3-bromo substituent is known from SAR studies on other pyridine series to influence potency and selectivity profiles significantly compared to non-brominated or differently substituted analogs [3].

Inhibitor scaffold motif
Class-level inference
Recurring pattern in kinase/BRD inhibitor patents
Aligns with lead optimization chemical space
Related Plk1 (IC50 0.83 nM) and BRD4 (IC50 25 nM) inhibitors reported
Kinase Inhibitor Bromodomain Inhibitor Medicinal Chemistry SAR

3-Bromo-2,5-dichloropyridin-4-amine: Application Scenarios


Regioselective Trisubstituted Pyridine Synthesis

Due to its differentiated reactivity profile where the 3-bromo group can be selectively activated over the 2- and 5-chloro groups, this compound is ideally suited for the stepwise, regiocontrolled synthesis of highly functionalized trisubstituted pyridines. This is a critical application in the construction of complex molecular libraries for medicinal chemistry and agrochemical discovery [1][2].

Scaffold for Kinase/Bromodomain SAR Studies

This compound serves as a privileged scaffold for medicinal chemists engaged in the optimization of kinase and bromodomain inhibitors. Its substitution pattern is found in numerous patent applications covering these therapeutic areas, making it a strategic starting material for SAR exploration to modulate potency, selectivity, and physicochemical properties of lead compounds [3].

Bromodomain-Selective Chemical Probes Intermediate

Given the implication of the 3-bromo-2,5-dichloropyridin-4-amine motif in bromodomain inhibitor patents, this compound is a key intermediate for synthesizing BD2-selective chemical probes [3]. These probes are essential tools for dissecting the specific roles of bromodomain-containing proteins in gene regulation and disease pathogenesis, driving fundamental research in epigenetics and oncology.

Building Block for Agrochemical Synthesis

The unique halogenation pattern provides a handle for introducing specific properties, such as enhanced lipophilicity and metabolic stability, into agrochemical leads. Its use as an intermediate in this sector is supported by its inclusion in patents related to pest control agents, where precise molecular architecture is crucial for activity and environmental profile [4].

Application
Selection Property
Validation Focus
Regioselective trisubstituted pyridine synthesis
3-Br chemoselective handle
Stepwise cross-coupling sequence verification
Kinase/Bromodomain SAR studies
Halogenated pyridine scaffold
Binding affinity and selectivity SAR
Bromodomain-selective chemical probes
Bromodomain inhibitor motif
Target engagement and selectivity profiling
Agrochemical building block
Lipophilicity and metabolic stability
Environmental profile and activity screening

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